2,4,6-Tribromo-3-hydroxybenzoic acid

Descripción general

Descripción

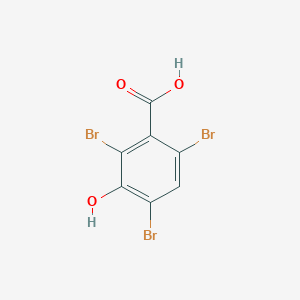

2,4,6-Tribromo-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br3O3. It is a derivative of benzoic acid where three bromine atoms are substituted at the 2, 4, and 6 positions, and a hydroxyl group is present at the 3 position. This compound is known for its use as a building block in organic synthesis and as an enzymic colorimetric reagent to determine the free cholesterol fraction of high-density lipoprotein (HDL) in plasma .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4,6-Tribromo-3-hydroxybenzoic acid can be synthesized through the bromination of 3-hydroxybenzoic acid. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the complete substitution of hydrogen atoms with bromine atoms at the specified positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Oxidation Reactions

The phenolic -OH group at position 3 undergoes oxidation under strong oxidizing conditions:

-

Reagents : Hydrogen peroxide (H₂O₂), 4-aminoantipyrine

-

Product : A stable quinone-imine dye (λₘₐₓ = 510 nm, ε = 29,000 M⁻¹cm⁻¹) used in cholesterol assays .

Mechanistic Pathway :

-

TBHBA reacts with H₂O₂ in the presence of peroxidase.

-

Oxidative coupling with 4-aminoantipyrine forms a chromogen.

Applications :

Reduction Reactions

Selective debromination is achievable via catalytic hydrogenation:

-

Conditions : Pd/C catalyst, H₂ gas, ethanol solvent

-

Product : 3-Hydroxybenzoic acid (partial debromination) or fully dehalogenated derivatives.

Experimental Observations :

| Starting Material | Product | Debromination Efficiency |

|---|---|---|

| TBHBA | 3-Hydroxybenzoic acid | 70–75% |

Substitution Reactions

The electron-withdrawing effect of bromine atoms facilitates nucleophilic aromatic substitution (NAS):

-

Reagents : Ammonia (NH₃), sodium azide (NaN₃)

-

Products : Amino or azido derivatives at brominated positions.

Example Reaction :

TBHBA + NaN₃ → 2,4,6-Tribromo-3-azidobenzoic acid

-

Conditions : DMF solvent, 80°C, 12 hr

-

Yield : ~65% (theoretical)

Comparative Reactivity with Analogues

TBHBA’s reactivity differs from structurally similar brominated hydroxybenzoic acids:

| Compound | Reactivity with H₂O₂ | Chromogen Stability |

|---|---|---|

| 2,4-Dibromo-5-hydroxybenzoic acid | Moderate | Low |

| TBHBA | High | High (ΔA < 2%/hr) |

| 2,6-Dibromo-3,5-dihydroxybenzoic acid | Low | Moderate |

Source: Adapted from patent CN101020628A and clinical chemistry studies

Stability Under Analytical Conditions

TBHBA demonstrates exceptional stability in enzymatic assays:

Aplicaciones Científicas De Investigación

Enzymatic Applications

Cholesterol Determination

TBHBA is widely used in clinical chemistry for the enzymatic determination of cholesterol levels, particularly the free cholesterol fraction in high-density lipoprotein (HDL). Its incorporation into enzymatic assays has significantly enhanced sensitivity:

- Sensitivity Enhancement : TBHBA has been shown to replace phenol in the cholesterol oxidase/peroxidase system, resulting in a fourfold increase in sensitivity for HDL cholesterol measurements. This adjustment allows for more accurate quantification of HDL cholesterol in plasma samples, crucial for cardiovascular health assessments .

- Methodology : The reagent system utilizing TBHBA has been adapted for automated analyzers, demonstrating excellent reproducibility with between-run and within-run coefficients of variation below 3% .

Nanotechnology and Material Science

Synthesis of Graphene Derivatives

Recent research has highlighted TBHBA's role in the one-pot synthesis of graphene derivatives:

- Nanozyme Activities : The compound acts as a precursor in the bottom-up synthesis of two-dimensional (2D) graphene materials. These materials exhibit promising applications in biomolecular recognition and as nanozymes—catalysts that mimic enzyme activity .

- Biomolecular Recognition : The functionalization of graphene with TBHBA enhances its interaction with biomolecules, making it suitable for biosensing applications. This property is particularly valuable in developing sensors for medical diagnostics and environmental monitoring .

Chemical Reagent Applications

Colorimetric Assays

TBHBA is utilized as a colorimetric reagent in various biochemical assays:

- Reagent Development : In combination with 4-aminoantipyrine and peroxidase, TBHBA facilitates the formation of a colored product that can be quantitatively measured spectrophotometrically. This method is beneficial for detecting other analytes beyond cholesterol, expanding its utility in clinical laboratories .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2,4,6-Tribromo-3-hydroxybenzoic acid involves its interaction with specific enzymes and substrates. In enzymic colorimetric assays, the compound reacts with cholesterol oxidase and peroxidase to produce a color change that is proportional to the concentration of free cholesterol in the sample. This reaction involves the oxidation of cholesterol and the subsequent formation of a colored product .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxy-2,4,6-tribromobenzoic acid

- 3-Amino-2,4,6-tribromobenzoic acid

- 2,4,6-Tribromo-3-carboxybenzoic acid

Uniqueness

2,4,6-Tribromo-3-hydroxybenzoic acid is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in enzymic assays and organic synthesis .

Actividad Biológica

Overview

2,4,6-Tribromo-3-hydroxybenzoic acid (TBHBA) is an organic compound characterized by the molecular formula C7H3Br3O3. This compound is notable for its applications in both chemical synthesis and biological assays, particularly in the enzymatic colorimetric determination of cholesterol fractions in plasma. Its unique structure, featuring three bromine atoms and a hydroxyl group, imparts specific biochemical properties that are significant in various research and clinical contexts.

Target and Mode of Action

TBHBA primarily targets the free cholesterol fraction of high-density lipoprotein (HDL) in plasma. It functions as an enzymic colorimetric reagent , facilitating the quantification of cholesterol through a reaction that produces a stable dye when combined with hydrogen peroxide and 4-aminoantipyrine in the presence of peroxidase .

Biochemical Pathways

The biochemical activity of TBHBA is closely linked to cholesterol metabolism . The compound's interaction with enzymes involved in this pathway is crucial for its role in diagnostic assays. The formation of hydrogen peroxide during these reactions enhances TBHBA's effectiveness as a reagent .

Enzymatic Assays

TBHBA has been extensively studied for its role in enzymatic assays, particularly those measuring cholesterol levels. In one study, TBHBA was used to assess the free cholesterol fraction in serum samples, demonstrating its reliability as a colorimetric reagent .

Table 1: Comparison of TBHBA with Other Reagents

| Reagent | Application | Sensitivity | Specificity |

|---|---|---|---|

| This compound | Cholesterol assay | High | High |

| 4-Aminoantipyrine | General colorimetric assays | Moderate | Variable |

| Triiodobenzoic acid | Uric acid determination | Low | Moderate |

Case Studies

In a clinical context, TBHBA has been utilized to investigate metabolic disorders. One study highlighted its application in analyzing lipid profiles among different populations, revealing significant correlations between TBHBA-assisted cholesterol measurements and various health outcomes .

Additionally, TBHBA has shown promise in synthesizing 2D graphene derivatives through self-coupling reactions, indicating potential applications beyond traditional biochemical assays . This synthesis pathway not only underscores TBHBA's versatility but also its relevance in developing materials for biomedical applications.

Cellular Effects and Toxicity

While TBHBA is primarily recognized for its utility in assays, its cellular effects warrant attention. Studies indicate that the compound interacts with cellular components during enzymatic reactions but does not exhibit significant cytotoxicity at typical assay concentrations. This safety profile enhances its attractiveness as a reagent in clinical diagnostics .

Propiedades

IUPAC Name |

2,4,6-tribromo-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBHVMTTYXWHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162437 | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14348-40-4 | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tribromo-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.